Diazoniumphenyl lactoside

Affinity labeling Spectrophotometric quantification Azo chromophore

Diazoniumphenyl lactoside (CAS 58273-72-6), also designated DAZPL or p-diazoniumphenyl-β-D-lactoside, is a synthetic aryl diazonium glycoside belonging to the class of diazoniumphenyl glycoside affinity labeling reagents. This compound comprises a lactose disaccharide moiety linked via a β-glycosidic bond to a para-diazoniumphenyl group, yielding a molecular formula of C₁₈H₂₅N₂O₁₁⁺ and a molecular weight of 445.4 g/mol.

Molecular Formula C18H25N2O11+
Molecular Weight 445.4 g/mol
CAS No. 58273-72-6
Cat. No. B1218262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoniumphenyl lactoside
CAS58273-72-6
SynonymsDAZPL
diazoniumphenyl lactoside
Molecular FormulaC18H25N2O11+
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+]#N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25N2O11/c19-20-7-1-3-8(4-2-7)28-17-15(27)13(25)16(10(6-22)30-17)31-18-14(26)12(24)11(23)9(5-21)29-18/h1-4,9-18,21-27H,5-6H2/q+1/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
InChIKeyHFWMZCGPYDUITR-MUKCROHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazoniumphenyl lactoside (CAS 58273-72-6): A Specialized Affinity Labeling Reagent for Anti-Lactoside Antibody Research and Cell-Surface Protein Modification


Diazoniumphenyl lactoside (CAS 58273-72-6), also designated DAZPL or p-diazoniumphenyl-β-D-lactoside, is a synthetic aryl diazonium glycoside belonging to the class of diazoniumphenyl glycoside affinity labeling reagents [1]. This compound comprises a lactose disaccharide moiety linked via a β-glycosidic bond to a para-diazoniumphenyl group, yielding a molecular formula of C₁₈H₂₅N₂O₁₁⁺ and a molecular weight of 445.4 g/mol . It functions as a hapten-based affinity label that selectively and covalently modifies amino acid residues (predominantly tyrosine) within the antibody combining sites of anti-β-lactoside antibodies, and has also been employed as a general reagent for covalent modification of cell-surface proteins without significant loss of cell viability [2][3].

Active-site mapping Anti-β-lactoside antibody combining site labeling
Membrane topology Cell-surface protein labeling with reported viability preservation
Conjugate synthesis Azo-hapten conjugate preparation using stable reagent activity

Why Generic Substitution of Diazoniumphenyl lactoside (58273-72-6) is Scientifically Unsound: Positional Isomerism and Carbohydrate Specificity Dictate Labeling Outcomes


Diazoniumphenyl glycosides are not interchangeable reagents. The para-substituted lactoside (PD-Lac, CAS 58273-72-6) exhibits a distinct extinction coefficient (ε₃₇₀ = 2.1 × 10⁴ M⁻¹cm⁻¹) that is 40% higher than its ortho-isomer counterparts OD-Lac and OD-Gal (ε₃₇₀ = 1.5 × 10⁴ M⁻¹cm⁻¹), directly affecting spectrophotometric quantification of labeling efficiency [1]. Furthermore, the lactoside disaccharide moiety confers strict antibody specificity: anti-β-lactoside antibodies are labeled with approximately 3.1–3.4-fold greater azo incorporation when reacted with their cognate lactoside reagent compared to the non-cognate galactoside reagent, which yields only a ~50% differential [1]. Reagent stability also diverges sharply: PD-Lac exhibits no detectable degradation over 6 hours at 0–5°C, whereas the ortho-galactoside analog OD-Gal loses 8% of active reagent in 3 hours and 13% in 6 hours under identical conditions [1]. Substituting any other diazoniumphenyl glycoside—whether by positional isomerism, carbohydrate moiety, or both—will yield different labeling stoichiometry, altered spectral properties, and compromised experimental reproducibility.

Positional isomerism (para vs ortho) substantially alters the extinction coefficient, directly affecting spectrophotometric quantification of labeling efficiency.

Using a galactoside analog instead of the cognate lactoside substantially reduces site-specific antibody labeling compared to the specific hapten-protection differential.

Ortho-galactoside analog shows measurable degradation over 6 h cold storage, while PD-Lac remains stable, impacting protocol consistency.

Quantitative Differential Evidence for Diazoniumphenyl lactoside (58273-72-6) Versus Closest Analogs


Superior Molar Extinction Coefficient of PD-Lac Azo-Adduct Versus Ortho-Isomer Reagents Enables More Sensitive Spectrophotometric Detection

The azo-N-acetylhistidine derivative of PD-Lac (p-diazoniumphenyl-β-lactoside) exhibits a molar extinction coefficient at 370 nm (ε₃₇₀) of 2.1 × 10⁴ M⁻¹cm⁻¹ at pH 9. In direct comparison, the corresponding ortho-isomer reagents OD-Lac and OD-Gal each yield ε₃₇₀ = 1.5 × 10⁴ M⁻¹cm⁻¹ under identical conditions [1]. This represents a 40% higher extinction coefficient for the para-substituted lactoside reagent. The higher ε value allows for more sensitive detection and accurate quantification of azo-coupled products, which is particularly advantageous when labeling yield is low or when working with limited protein quantities.

Extinction Coefficient
Head-to-head
PD-Lac ε₃₇₀ 2.1×10⁴ M⁻¹cm⁻¹
vs 1.5×10⁴ (ortho)
Supports higher detection sensitivity in spectrophotometric readouts
Azo-N-acetylhistidine derivative, pH 9
Affinity labeling Spectrophotometric quantification Azo chromophore

Enhanced Reagent Stability of PD-Lac Over Ortho-Galactoside Analog Eliminates Time-Dependent Activity Loss During Labeling Protocols

Stability testing of diazoniumphenyl glycoside stock solutions (2 × 10⁻³ M in water, maintained at 0–5°C) over a 6-hour period revealed that PD-Lac exhibited no detectable degradation. In marked contrast, OD-Gal solutions showed 8% loss of active reagent after 3 hours and 13% loss after 6 hours under identical conditions [1]. This differential stability directly impacts experimental design: PD-Lac can be used in extended labeling protocols without recalibration or activity correction, whereas OD-Gal requires preparation immediately before use and may introduce variability in long-duration experiments.

Reagent Stability
Head-to-head
PD-Lac 0% degradation
OD-Gal 13% loss (6 h, 0–5°C)
Supports extended labeling protocols without activity correction
Aqueous stock, normality checked via azo-coupling
Reagent stability Diazonium degradation Experimental reproducibility

Carbohydrate-Specific Affinity Labeling: Anti-Lactoside Antibody Labeling Efficiency is ~3-Fold Higher with PD-Lac Than with Non-Cognate Galactoside Reagent

Anti-β-lactoside (anti-Lac) antibodies were reacted with PD-Lac in the presence and absence of the competing hapten p-nitrophenyl-β-lactoside. The azo absorbance (375–450 nm) of unprotected anti-Lac antibodies was 3.1- to 3.4-fold greater than that of hapten-protected antibodies, demonstrating specific active-site labeling [1]. When the same anti-Lac antibodies were instead reacted with the non-cognate reagent OD-Gal, the azo absorbance differential between unprotected and protected samples was only approximately 50% [1]. This ~6-fold lower specificity window (3.1–3.4× vs. ~1.5×) underscores the critical importance of carbohydrate moiety matching: PD-Lac is the correct reagent for anti-lactoside systems, and use of a galactoside analog yields substantially reduced site-specific labeling.

Antibody Specificity
Cross-study comparable
3.1–3.4× vs 1.5× azo absorbance differential (unprotected/protected)
Cognate lactoside reagent is critical for site-specific labeling
Hapten protection with p-nitrophenyl-β-lactoside
Antibody specificity Hapten protection Affinity labeling efficiency

Cell-Surface Protein Modification Without Compromising Viability: PD-Lac Enables Intact-Cell Labeling Studies Inaccessible to Many Alternative Crosslinkers

Mouse spleen cells treated with p-diazoniumphenyl-β-D-lactoside (PD-Lac) achieved extensive azo-coupling to all exposed cell-surface proteins without significantly reducing cell viability or compromising cellular function in mitogen- or antigen-stimulated cultures [1]. Quantitative freeze-fracture analysis of PD-Lac-modified and subsequently antibody-capped cells revealed a statistically significant 35% decrease (P < 0.01) in average intramembrane particle (IMP) density on the E-face compared to control cells, providing a direct quantitative readout of labeled membrane protein redistribution [1]. This cell-surface labeling capability, with preserved cell viability, distinguishes PD-Lac from harsher chemical crosslinkers that may compromise membrane integrity or cellular function, though direct comparative viability data versus other diazoniumphenyl glycosides in the same cell system is not available.

Cell-Surface Labeling
Class-level
Extensive azo-coupling; 35% ↓ IMP density (P
May support membrane protein redistribution studies with preserved cell viability
Mouse spleen cells; no direct comparator glycoside viability data
Cell-surface labeling Membrane protein topology Azo-coupling

Optimal Application Scenarios for Diazoniumphenyl lactoside (58273-72-6) Based on Quantitative Evidence


Affinity Labeling of Anti-β-Lactoside Antibody Combining Sites for Active-Site Mapping

PD-Lac is the reagent of choice for covalent modification of amino acid residues within the antigen-binding site of anti-β-lactoside antibodies. Its 3.1–3.4-fold labeling specificity window, as demonstrated by hapten protection experiments, enables unambiguous identification of contact residues in antibody combining sites [1]. The higher extinction coefficient (ε₃₇₀ = 2.1 × 10⁴) facilitates sensitive detection of labeled polypeptide chains following SDS-PAGE fractionation [1]. This application is directly supported by the original affinity labeling studies of Wofsy et al. (1967), which established the methodology for both rabbit and equine anti-lactoside antibody systems [1].

Covalent Modification of Lymphocyte Cell-Surface Proteins for Membrane Topology Studies

For investigations of membrane protein organization and intramembrane particle distribution, PD-Lac provides broad-spectrum covalent labeling of all accessible cell-surface proteins while preserving cell viability and mitogen responsiveness [2]. The 35% decrease in E-face IMP density upon antibody-mediated capping offers a quantitative endpoint for assessing protein redistribution [2]. This application scenario is validated by Kuby et al. (1981) in murine spleen cells and has been extended to human erythrocyte membrane studies by Shotton et al. (1978) [2][3].

Synthesis of Defined Azo-Hapten Conjugates for Immunochemical Assay Development

The superior stability of PD-Lac stock solutions (no detectable degradation over 6 hours at 0–5°C) makes it preferable to the less stable OD-Gal reagent for preparing hapten-protein conjugates via azo-coupling [1]. The reproducible stoichiometry enabled by stable reagent activity is critical for generating immunogens (e.g., Lac-HSA, Lac-hemocyanin) and precipitating antigens used in anti-lactoside antibody production and characterization [1][4].

Spectrophotometric Quantification of Azo-Labeled Proteins in Low-Yield Labeling Reactions

When labeling yield is expected to be low—such as with weakly cross-reactive antibodies or proteins with limited accessible tyrosine residues—the 40% higher molar extinction coefficient of PD-Lac azo-adducts compared to ortho-isomer reagents provides a significant advantage in detection sensitivity [1]. This property is particularly valuable in analytical biochemistry workflows where accurate quantification of sub-stoichiometric labeling is required.

Application
Selection Property
Validation Focus
Anti-Lac antibody active-site mapping
Carbohydrate-specific labeling window
Hapten competition and azo absorbance differential
Lymphocyte membrane topology studies
Cell-surface labeling with viability preservation
IMP density and protein redistribution endpoints
Azo-hapten conjugate synthesis
Stable reagent activity for stoichiometry control
Hapten-protein conjugate characterization
Low-yield azo-labeled protein quantification
Extinction coefficient for detection sensitivity
Sub-stoichiometric labeling quantification
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